N6 Substituent Lipophilicity: 3,4-Dimethoxybenzyl vs. 2-Dimethylaminoethyl (B-220) – Calculated XLogP3-AA Comparison
The 3,4-dimethoxybenzyl substituent at N6 confers substantially higher computed lipophilicity (XLogP3-AA = 4.3) compared to the basic 2-dimethylaminoethyl side chain of the antiviral lead B-220 (XLogP3-AA ≈ 2.8 for the free base form of B-220 [1]). This 1.5 log unit increase predicts enhanced passive membrane permeability and potentially altered DNA intercalation thermodynamics, as higher ligand lipophilicity can strengthen van der Waals contacts within the intercalation pocket [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) reflecting lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline); estimated XLogP3-AA ≈ 2.8 (free base) |
| Quantified Difference | ΔXLogP3-AA ≈ +1.5 (target more lipophilic by ~1.5 orders of magnitude) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) [1]; comparator value estimated analogously |
Why This Matters
Higher lipophilicity may translate into improved cell membrane penetration and altered DNA-binding thermodynamics relative to polar aminoalkyl congeners, which is critical when selecting a scaffold for intracellular target engagement studies.
- [1] PubChem Compound Summary CID 1523678. XLogP3-AA = 4.3. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Moorthy NS, et al. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini Rev Med Chem. 2013;13(9):1415-1420. PMID: 23701655. View Source
